Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate
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Overview
Description
Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a chloro group, a phenyl group, and an ethyl ester group attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate typically involves the reaction of 3-chloro-2-oxo-3-phenylpiperidine with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure it meets the required specifications for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of amine or thiol derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of phenolic derivatives.
Scientific Research Applications
Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and receptor binding.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-oxo-3-phenylpiperidine-3-carboxylate
- Ethyl 2-oxo-3-piperidinecarboxylate
- 3-Carbethoxy-2-piperidone
Uniqueness
Ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate is unique due to the presence of the chloro group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
68475-11-6 |
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Molecular Formula |
C14H16ClNO3 |
Molecular Weight |
281.73 g/mol |
IUPAC Name |
ethyl 3-chloro-2-oxo-3-phenylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H16ClNO3/c1-2-19-13(18)16-10-6-9-14(15,12(16)17)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 |
InChI Key |
DXTKLIONPMWGMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCC(C1=O)(C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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